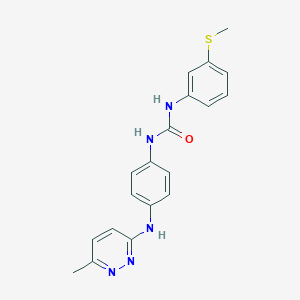
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a small molecule that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea involves the reaction of 4-(6-Methylpyridazin-3-ylamino)aniline with 3-(3-(methylthio)phenyl)isocyanate in the presence of a suitable solvent and catalyst to yield the desired product.
Starting Materials
4-(6-Methylpyridazin-3-ylamino)aniline, 3-(3-(methylthio)phenyl)isocyanate, Suitable solvent, Catalyst
Reaction
Step 1: Dissolve 4-(6-Methylpyridazin-3-ylamino)aniline in a suitable solvent., Step 2: Add 3-(3-(methylthio)phenyl)isocyanate to the reaction mixture and stir for a suitable time period., Step 3: Add a suitable catalyst to the reaction mixture and stir for a suitable time period., Step 4: Isolate the product by filtration or any other suitable method and purify it by recrystallization or any other suitable method.
作用機序
The mechanism of action of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme Aurora kinase A, which is overexpressed in many types of cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound has anti-tumor activity and reduces inflammation in animal models.
実験室実験の利点と制限
One advantage of using 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea in lab experiments is its potential as an anti-cancer agent and anti-inflammatory agent. Additionally, this compound is relatively easy to synthesize using established methods. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea. One direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Another direction is to investigate its potential as a drug delivery agent, as its structure could allow it to be used as a carrier for other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy as an anti-cancer and anti-inflammatory agent.
Conclusion:
In conclusion, 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a small molecule that has potential applications in scientific research. Its synthesis method has been established, and its mechanism of action has been investigated in detail. This compound has been shown to have anti-cancer and anti-inflammatory properties, and there are several future directions for research on this compound.
科学的研究の応用
The compound 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea has been studied for its potential applications in scientific research. One area of research where this compound has been investigated is cancer research. It has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
1-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-13-6-11-18(24-23-13)20-14-7-9-15(10-8-14)21-19(25)22-16-4-3-5-17(12-16)26-2/h3-12H,1-2H3,(H,20,24)(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNPFYPVTWLOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

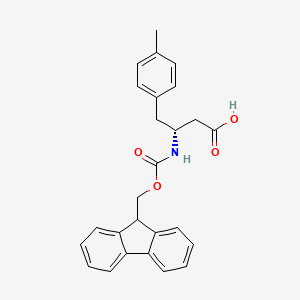
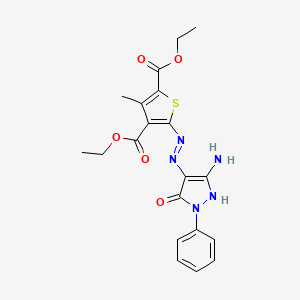
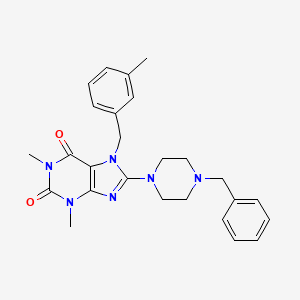
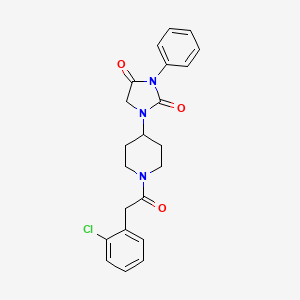
![Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2379225.png)
![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)
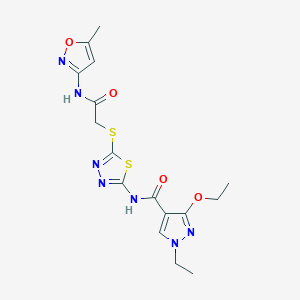
![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)
![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)

![N1-(2,2-diethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2379234.png)
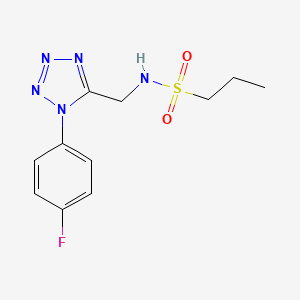
![6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2379238.png)
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)